N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, weight, and other physicochemical properties are crucial for understanding its behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide” involves specific chemical reactions and conditions. One common method includes the use of a mixture of solvents and catalysts to facilitate the reaction. For instance, a combination of dichloromethane and methanol can be used as solvents, while hydroxypropyl methylcellulose and pluronic F-127 act as stabilizers . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale reactors and crystallization equipment. The process includes dissolving the raw materials in a solvent mixture, followed by crystallization using supercritical fluid technology. This method enhances the compound’s purity and yield, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Compound “N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated hydrocarbons and metal catalysts facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Compound “N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound serves as a probe in biochemical assays and molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which compound “N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide” exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The compound’s structure allows it to bind to target proteins, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-9-5-6-13(21)12(7-9)18-14(22)8-24-16-19-11-4-2-1-3-10(11)15(23)20-16/h5-7,21H,1-4,8H2,(H,18,22)(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZSFBULKQZHLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.